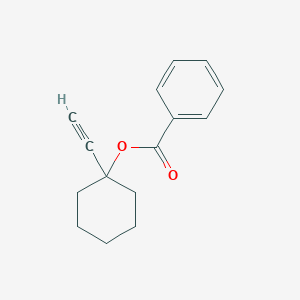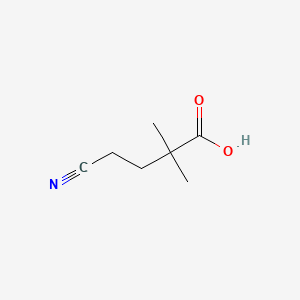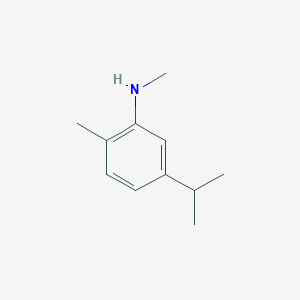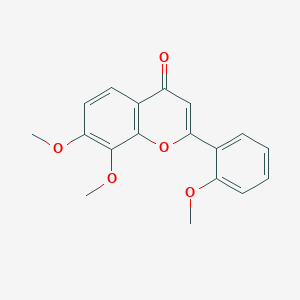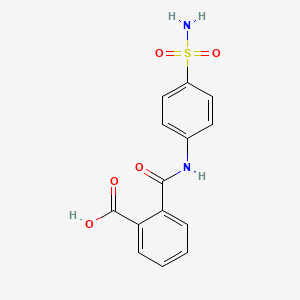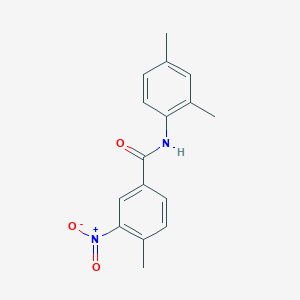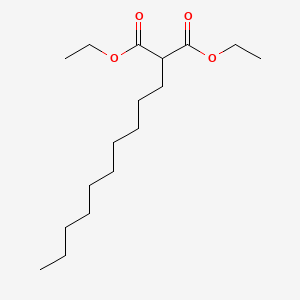![molecular formula C13H7N3O B1616468 2-([1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile CAS No. 52333-97-8](/img/structure/B1616468.png)
2-([1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile: is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile typically involves the formation of the oxazole ring followed by its fusion with a pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable nitrile can lead to the formation of the desired oxazole-pyridine fused compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced oxazole-pyridine compounds.
科学的研究の応用
2-([1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chemical entities.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-([1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
類似化合物との比較
Oxazolopyridine derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Furopyridines: These compounds have a fused furan ring instead of an oxazole ring and are known for their diverse bioactivities.
Thiazolopyridines: These compounds contain a thiazole ring fused with a pyridine ring and are studied for their medicinal properties.
Uniqueness: 2-([1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile is unique due to its specific oxazole-pyridine fused structure, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
CAS番号 |
52333-97-8 |
|---|---|
分子式 |
C13H7N3O |
分子量 |
221.21 g/mol |
IUPAC名 |
2-([1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C13H7N3O/c14-8-9-4-1-2-5-10(9)12-16-11-6-3-7-15-13(11)17-12/h1-7H |
InChIキー |
XBXRFKHLHRVQBL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)C2=NC3=C(O2)N=CC=C3 |
正規SMILES |
C1=CC=C(C(=C1)C#N)C2=NC3=C(O2)N=CC=C3 |
Key on ui other cas no. |
52333-97-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



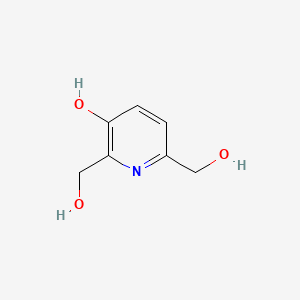
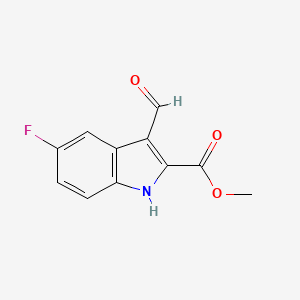
![6-Oxabicyclo[3.1.0]hexan-2-one](/img/structure/B1616391.png)


